Regioisomeric Identity: 5-yl vs. 4-yl Attachment Defines Pharmacophoric Geometry
The target compound features the isopropylpyrazole moiety connected at the 5-position (C5 of the pyrazole ring), whereas the closest catalog analogue CAS 1856067-53-2 bears the identical substituent at the 4-position . In pyrazole-based kinase inhibitors, the 5-yl regioisomer has been shown to provide a different exit vector angle compared to the 4-yl isomer, which can modulate the occupancy of the DFG-out pocket or the ribose pocket in kinases [1]. This positional isomerism is a zero-atom change that cannot be mimicked by simply altering substituent size or electronic character, making the two compounds biologically non-interchangeable [1].
| Evidence Dimension | Regioisomeric attachment point of the isopropylpyrazole moiety |
|---|---|
| Target Compound Data | 5-yl attachment (C5 of 1-isopropyl-1H-pyrazole) |
| Comparator Or Baseline | CAS 1856067-53-2: 4-yl attachment (C4 of 1-isopropyl-1H-pyrazole) |
| Quantified Difference | Qualitative: distinct topological vectors; not interconvertible without bond breaking |
| Conditions | Structural topology analysis; confirmed by SMILES comparison (Target: CC(C)N1N=CC=C1CNC1=CN(CCF)N=C1; Comparator: CC(C)N1C=C(CNC2=CN(CCF)N=C2)C=N1) |
Why This Matters
For chemists executing SAR by catalog, selecting the 5-yl regioisomer is mandatory when the lead series has established preference for a 5-substituted pyrazole; the 4-yl analogue will generate misleading negative or off-target results.
- [1] Wenglowsky, S. (2013). Pyrazolo[1,5-a]pyrimidines as kinase inhibitors. Expert Opinion on Therapeutic Patents, 23(3), 281–298. View Source
